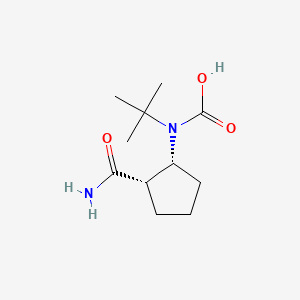
Titanium(IV) oxysulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(IV) oxysulfate, also known as titanyl sulfate, is a chemical compound with the formula TiOSO₄. It is a versatile compound that finds applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its role as a precursor in the synthesis of titanium dioxide (TiO₂) photocatalysts and other nanomaterials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium(IV) oxysulfate can be synthesized by dissolving titanium dioxide in concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then cooled to precipitate the this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by treating titanium-containing ores, such as ilmenite, with sulfuric acid. The process involves crushing and grinding the ore, followed by leaching with sulfuric acid to obtain a titanium-rich solution. This solution is then subjected to further purification and crystallization steps to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: Titanium(IV) oxysulfate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to titanium(III) species under specific conditions.
Substitution: this compound can participate in substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Various anions or ligands can be introduced to substitute the sulfate group in this compound.
Major Products Formed:
Oxidation: The major product is a yellow complex of titanium and hydrogen peroxide.
Reduction: The major product is a titanium(III) species.
Substitution: The products depend on the substituting anion or ligand.
Aplicaciones Científicas De Investigación
Titanium(IV) oxysulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of titanium(IV) oxysulfate involves its ability to form complexes with various molecules. For example, its reaction with hydrogen peroxide forms a yellow complex that facilitates the spectrophotometric determination of hydrogen peroxide . The compound’s ability to form stable complexes with different ligands makes it useful in various catalytic and photocatalytic processes .
Comparación Con Compuestos Similares
Titanium(IV) isopropoxide (Ti(OiPr)₄): Used as a precursor for titanium dioxide synthesis.
Titanium(IV) chloride (TiCl₄): Employed in the production of titanium metal and titanium dioxide.
Titanium(IV) butoxide (Ti(OBu)₄): Another precursor for titanium dioxide synthesis.
Uniqueness of Titanium(IV) Oxysulfate: this compound is unique due to its ability to form stable complexes with hydrogen peroxide and other ligands, making it particularly useful in spectrophotometric analyses and photocatalytic applications .
Propiedades
IUPAC Name |
oxotitanium;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHUABLDMNBRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O9S2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8192964.png)



![(6E)-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8192991.png)


![5-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[[3,4,5-trihydroxy-6-(methoxymethyl)oxan-2-yl]methoxymethyl]oxan-2-yl]methoxymethyl]-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B8193010.png)
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B8193014.png)

![disodium;5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-[(E)-2-[4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B8193018.png)


